molecular formula C26H53NO6 B103570 Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate CAS No. 17329-61-2

Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate

Cat. No.: B103570
CAS No.: 17329-61-2
M. Wt: 475.7 g/mol
InChI Key: SKADIAAODVDROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate is a chemical compound with the molecular formula C26H53NO6. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications. This compound is often used in the formulation of surfactants, emulsifiers, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate typically involves the esterification of stearic acid with triethanolamine, followed by the quaternization of the resulting ester with acetic acid. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like toluene or xylene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous feeding: of reactants.

    Efficient mixing: to ensure uniform reaction.

    Temperature control: to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The acetate group can be substituted with other anions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of different ammonium salts.

Scientific Research Applications

Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of cell culture media and other biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by its unique structure, which allows it to:

    Form micelles: Encapsulate hydrophobic molecules in aqueous environments.

    Reduce surface tension: Enhance the mixing of immiscible liquids.

    Target molecular pathways: In biological systems, it can interact with cell membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine stearate: Similar in structure but lacks the acetate group.

    Stearyl dimethyl benzyl ammonium chloride: Another quaternary ammonium compound with different functional groups.

    Cetyl trimethyl ammonium bromide: A surfactant with a different alkyl chain length and counterion.

Uniqueness

Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate is unique due to its combination of hydroxyl, ester, and quaternary ammonium groups. This combination provides it with distinct properties such as:

    Enhanced solubility: In both polar and non-polar solvents.

    Versatility: In various chemical and biological applications.

    Stability: Under a wide range of conditions.

Properties

IUPAC Name

acetic acid;2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h26-27H,2-23H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKADIAAODVDROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938349
Record name Acetic acid--2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17329-61-2
Record name Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17329-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 2-(bis(2-hydroxyethyl)amino)ethyl ester, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid--2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.